molecular formula C11H18N2O3S2 B2850709 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide CAS No. 2034398-96-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide

Cat. No.: B2850709
CAS No.: 2034398-96-2
M. Wt: 290.4
InChI Key: RFGDICMPNPMSOO-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide is a synthetic organic compound featuring a furan-2-yl group, a thiomorpholinoethyl chain, and a methanesulfonamide moiety. The furan ring and sulfonamide group are recurrent motifs in pharmaceuticals, as seen in compounds like ranitidine-related derivatives and anti-inflammatory agents .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-18(14,15)12-9-10(11-3-2-6-16-11)13-4-7-17-8-5-13/h2-3,6,10,12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGDICMPNPMSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CO1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide typically involves the reaction of furan derivatives with thiomorpholine and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Furan-2-carbaldehyde, thiomorpholine, and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Procedure: Furan-2-carbaldehyde is reacted with thiomorpholine in the presence of a base to form the intermediate. This intermediate is then treated with methanesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the thiomorpholine moiety can enhance the compound’s binding affinity. The methanesulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Core Structure Sulfonamide Furan-2-yl Additional Groups
Target Compound Thiomorpholinoethyl chain Yes Yes Methanesulfonamide
Compounds 1–11 Benzothieno[3,2-d]pyrimidinone Yes No Varied aryl/alkyl thioethers
USP Compound 6 () Dimethylamino-methylfuran Yes Yes Nitroethenylaminoethyl sulfanyl

Key Observations :

  • The target compound shares the sulfonamide group with ’s benzothieno-pyrimidinones and ’s USP derivatives, a critical pharmacophore for binding to enzymes like COX-2 .
  • The furan-2-yl group in the target compound and USP derivatives (e.g., ranitidine-related compounds) suggests metabolic stability, as furans are resistant to oxidative degradation .

Key Findings :

  • Compounds: These derivatives inhibit COX-2 and iNOS in human keratinocytes and macrophages, suppressing PGE2 and IL-8 production at micromolar concentrations. Their rigid core structure may enhance target binding but limit solubility .
  • Target Compound : The absence of a rigid aromatic core might reduce binding affinity compared to ’s compounds. However, the thiomorpholine group could improve solubility and reduce cytotoxicity, a common issue with sulfonamides .

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